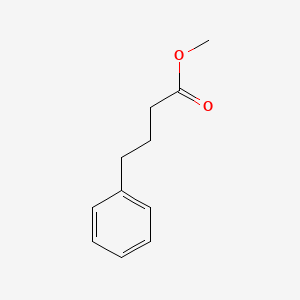

Methyl 4-phenylbutyrate

Descripción general

Descripción

Methyl 4-phenylbutyrate is a compound that is structurally related to various esters and aromatic compounds. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related substances. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is used as an intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are derivatives of homophenylalanine . Similarly, (4-methoxyphenyl)methyl isobutyrate, a fragrance ingredient, is part of the Aryl Alkyl Alcohol Simple Acid Esters group, which includes butyrate esters . These compounds are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, indicating a potential synthetic route for methyl 4-phenylbutyrate.

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing methyl 4-phenylbutyrate. For example, the crossed Kolbe electrolysis has been used as a key reaction in the synthesis of deuteriated 4-phenylbutyric acids, which suggests that a similar electrochemical approach could be applied to the synthesis of methyl 4-phenylbutyrate . Additionally, the condensation reactions described in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate and (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one could provide a framework for the synthesis of methyl 4-phenylbutyrate through the appropriate choice of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-phenylbutyrate has been elucidated using techniques such as X-ray diffraction , NMR spectroscopy , and density functional theory (DFT) calculations . These studies reveal the importance of molecular geometry, bond angles, and distances in determining the physical properties and reactivity of the compounds. For methyl 4-phenylbutyrate, a similar approach could be used to determine its precise molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various studies. For instance, the global chemical reactivity descriptors and natural population analysis (NPA) have been used to investigate the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate in different solvent media . This type of analysis could be applied to methyl 4-phenylbutyrate to predict its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 4-phenylbutyrate have been summarized in several papers. For example, the toxicologic and dermatologic review of (4-methoxyphenyl)methyl isobutyrate includes detailed summaries of physical properties data . The mesophase behavior and crystal structures of chiral smectogenic compounds provide insights into intermolecular interactions and phase transitions . These studies could inform the analysis of the physical and chemical properties of methyl 4-phenylbutyrate, such as its melting and boiling points, solubility, and phase behavior.

Aplicaciones Científicas De Investigación

1. Neuro-Oncology

Methyl 4-phenylbutyrate has been studied for its effects on malignant glioma cells. Research indicates that it can inhibit the proliferation, morphology, migration, and invasiveness of these cells. This suggests its potential as a therapeutic agent in treating malignant glioma (Engelhard et al., 1998).

2. Cystic Fibrosis Treatment

In the context of cystic fibrosis, Methyl 4-phenylbutyrate (4-PBA) has been shown to have an impact on cellular chaperones, protein processing enzymes, and cell trafficking molecules, which are associated with ameliorating the chloride transport defect in cystic fibrosis bronchial epithelial cells (Singh et al., 2006).

3. Neuroprotective Effects

Phenylbutyrate exhibits neuroprotective effects against MPTP neurotoxicity, a model for Parkinson’s disease. It has shown promise in attenuating the depletion of striatal dopamine and loss of tyrosine hydroxylase-positive neurons in the substantia nigra, indicating potential benefits for neurodegenerative diseases treatment (Gárdián et al., 2007).

4. Stroke Treatment

Sodium 4-phenylbutyrate (4-PBA) has been studied for its neuroprotective effect on cerebral ischemic injury. It demonstrates potential in reducing endoplasmic reticulum (ER)-mediated apoptosis and inflammation, suggesting its use as a treatment for stroke (Qi et al., 2004).

5. Breast Cancer Treatment

In breast cancer research, sodium phenylbutyrate has been investigated for its role in modifying the methylome of breast cancer cells. It showed significant effects in decreasing the number of viable cells and altering global methylation patterns, indicating its potential as an effective treatment (Sabit et al., 2016).

6. Metabolism in Humans

Phenylbutyrate metabolism in humans has been explored to understand its pharmacokinetics. The identification of phenylbutyrylglutamine as a new metabolite in human plasma and urine has contributed to the understanding of phenylbutyrate metabolism, important for optimizing its therapeutic use (Comte et al., 2002).

7. Alzheimer's Disease Therapy

Research on 4-phenylbutyrate has suggested its potential in Alzheimer's disease therapy. It has been studied for its ability to restore cognitive deficits and impact on the molecular basis of Alzheimer's disease, proposing a new approach for treatment (Cuadrado‐Tejedor et al., 2011).

8. Traumatic Hemorrhagic Shock Treatment

4-Phenylbutyrate has been evaluated for its benefits in treating traumatic hemorrhagic shock in rats. It showed efficacy in improving survival and protecting organ function, primarily through attenuation of oxidative stress (Yang et al., 2016).

9. Species Differences in Binding to Serum Albumin

The study of sodium 4-phenylbutyrate's binding to serum albumin across different species has provided insights into its pharmacodynamics and potential for use in treating disorders in various species (Yamasaki et al., 2017).

10. Effects on Proteostasis

4-phenylbutyric acid's role as a chemical chaperone in maintaining proteostasis has been a significant area of study. Its ability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress opens up therapeutic possibilities in various pathologies (Kolb et al., 2015).

Safety And Hazards

Direcciones Futuras

“Methyl 4-phenylbutyrate” or 4-Phenylbutyrate (PBA) has shown promise in treating neurodegenerative conditions. In a preclinical study, a molecular compound mimics the effect of natural chaperones that are depleted in the aging brain . In another study, 4-PBA was found to restore cognitive deficits in animal models of Alzheimer’s disease . These findings suggest that “Methyl 4-phenylbutyrate” could have potential therapeutic applications in the future.

Propiedades

IUPAC Name |

methyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZGVBKMWFWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174421 | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Powerful, sweet, fruity, honey, floral aroma | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

258.00 to 259.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.996-1.002 | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Methyl 4-phenylbutyrate | |

CAS RN |

2046-17-5 | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-PHENYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMR11U800F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)